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A Comparative Analysis of the Neurotoxic
Potency of Hemlock Alkaloids
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic potency of (-)-Coniine and

other major alkaloids found in hemlock (Conium maculatum). The information presented herein

is supported by experimental data to facilitate objective evaluation and further research.

Introduction to Hemlock Alkaloids
Poison hemlock (Conium maculatum) contains a group of structurally related piperidine

alkaloids responsible for its infamous toxicity. The most well-known of these is (-)-coniine, the

first alkaloid to be chemically synthesized.[1][2] Other significant alkaloids present in the plant

include γ-coniceine, conhydrine, pseudoconhydrine, and N-methylconiine. These compounds

share a common mechanism of action, targeting nicotinic acetylcholine receptors (nAChRs),

but exhibit varying degrees of neurotoxic potency.[2][3] Understanding these differences is

crucial for toxicological studies and for exploring any potential therapeutic applications of these

compounds.

Comparative Neurotoxic Potency
The neurotoxicity of hemlock alkaloids is primarily attributed to their interaction with nAChRs,

acting as antagonists.[2] This interaction disrupts neuromuscular transmission, leading to
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paralysis and, in fatal cases, respiratory failure.[3] The potency of these alkaloids has been

quantified using both in vivo and in vitro experimental models.

Quantitative Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of major

hemlock alkaloids, primarily from studies in mice.

Alkaloid
Chemical
Formula

Molar Mass (
g/mol )

LD50 (mg/kg,
mouse, i.p.)

Relative
Potency Rank

γ-Coniceine C₈H₁₅N 125.22 4.4[4] 1 (Most Potent)

(-)-Coniine C₈H₁₇N 127.23 7.0[5] 2

(±)-Coniine C₈H₁₇N 127.23 7.7[5] 3

(+)-Coniine C₈H₁₇N 127.23 12.1[5] 4

(-)-N-

Methylconiine
C₉H₁₉N 141.26 16.1[4] 5

(±)-N-

Methylconiine
C₉H₁₉N 141.26 17.8[4] 6

(+)-N-

Methylconiine
C₉H₁₉N 141.26 19.2[4] 7

Conhydrine C₈H₁₇NO 143.23
Data not

available
Not Ranked

Pseudoconhydrin

e
C₈H₁₇NO 143.23

Data not

available
Not Ranked

LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the tested population. i.p.

denotes intraperitoneal administration.

Based on the available LD50 data, γ-coniceine is the most potent neurotoxin among the tested

hemlock alkaloids, being significantly more toxic than (-)-coniine. The stereochemistry of

coniine and N-methylconiine also plays a crucial role in their toxicity, with the (-)-enantiomers

being more potent than the (+)-enantiomers.[4][5] While specific LD50 values for conhydrine
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and pseudoconhydrine are not readily available in the reviewed literature, they are recognized

as toxic constituents of poison hemlock that contribute to its overall poisonous nature.[1][6]

Mechanism of Action: Nicotinic Acetylcholine
Receptor Antagonism
The primary molecular target of hemlock alkaloids is the nicotinic acetylcholine receptor

(nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and

peripheral nervous systems.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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